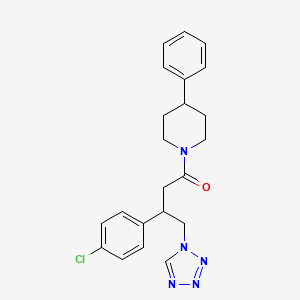![molecular formula C16H19ClN4O B12177954 2-{4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol](/img/structure/B12177954.png)
2-{4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol is a chemical compound that features a pyridazine ring substituted with a chlorophenyl group and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol typically involves the reaction of a pyridazine derivative with a piperazine derivative. One common method involves the use of anhydrous potassium carbonate and 1-bromo-2-chloroethane in anhydrous dimethylformamide (DMF) as the solvent. The reaction mixture is stirred at room temperature for a specified period, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-{4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group on the pyridazine ring can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
2-{4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an analgesic, anti-inflammatory, and antimicrobial agent.
Biology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industry: It is used as an intermediate in the synthesis of other pharmacologically active compounds.
作用機序
The mechanism of action of 2-{4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins that mediate inflammation and pain . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity.
特性
分子式 |
C16H19ClN4O |
|---|---|
分子量 |
318.80 g/mol |
IUPAC名 |
2-[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H19ClN4O/c17-14-3-1-13(2-4-14)15-5-6-16(19-18-15)21-9-7-20(8-10-21)11-12-22/h1-6,22H,7-12H2 |
InChIキー |
RAIYATBUBHKGJD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCO)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B12177879.png)
![N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B12177880.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12177885.png)
![(4-Butoxy-3,5-dichlorophenyl)(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone](/img/structure/B12177892.png)

![N-(2,4-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12177904.png)
![2-(4-fluorophenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B12177909.png)

![2'-cyclohexyl-4'-(morpholin-4-ylcarbonyl)-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B12177928.png)


![N-[2-(1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B12177937.png)
![6-chloro-7-methyl-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide](/img/structure/B12177941.png)
![3-fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12177946.png)
